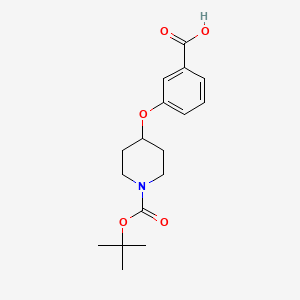

1-Boc-4-(3-carboxy-phenoxy)-piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-7-13(8-10-18)22-14-6-4-5-12(11-14)15(19)20/h4-6,11,13H,7-10H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHLCCZKORFGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624423 | |

| Record name | 3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250681-69-7 | |

| Record name | 3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Boc-4-(3-carboxy-phenoxy)-piperidine

Foreword: The Architectural Significance of a Versatile Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the rational design of molecular entities hinges on the availability of versatile, well-characterized building blocks. 1-Boc-4-(3-carboxy-phenoxy)-piperidine is a quintessential example of such a scaffold. Its structure thoughtfully combines three critical pharmacophoric elements: a piperidine ring, a common motif in pharmaceuticals known to enhance solubility and metabolic stability[1][2]; a tert-butoxycarbonyl (Boc) protecting group, which offers robust protection of the piperidine nitrogen while allowing for facile deprotection under acidic conditions[3]; and a carboxylic acid tethered via a phenoxy ether linkage, providing a reactive handle for amide bond formation and further molecular elaboration.

This guide provides an in-depth exploration of the synthesis and rigorous characterization of this valuable intermediate. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a field-proven perspective on the causality behind the experimental choices, ensuring both scientific integrity and practical reproducibility.

Synthetic Strategy: A Tale of Two Pathways

The synthesis of this compound is most efficiently approached by forming the aryl ether bond between two key synthons: 1-Boc-4-hydroxypiperidine and a 3-hydroxybenzoic acid derivative . The choice of reaction to forge this C-O bond is critical and typically falls into two reliable categories: the Mitsunobu reaction or the Williamson ether synthesis.

-

The Mitsunobu Reaction: This powerful reaction allows for the conversion of a primary or secondary alcohol into an ether with clean inversion of stereochemistry (though not relevant for the achiral 4-hydroxypiperidine)[4][5][6]. It operates under mild, neutral conditions, which is advantageous for sensitive substrates. The reaction is driven by a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[5][7]. The primary drawback is the formation of stoichiometric byproducts (triphenylphosphine oxide and a hydrazine dicarboxylate) that can complicate purification[7].

-

Williamson Ether Synthesis: A classic and cost-effective method involving the Sₙ2 reaction between an alkoxide and an alkyl halide or sulfonate. In this context, it is more practical to deprotonate the phenol (the more acidic hydroxyl group) and have it react with an activated 4-substituted piperidine. However, a more common and effective variant for this specific target involves the reaction of the alkoxide of 1-Boc-4-hydroxypiperidine with an activated aryl system, though this is less favored than direct coupling to the phenol.

For this guide, we will focus on the Mitsunobu reaction due to its high reliability and mild conditions, followed by a saponification step to yield the final carboxylic acid.

The Synthetic Workflow: From Precursors to Product

The chosen synthetic route is a two-step process: (1) Mitsunobu etherification to couple 1-Boc-4-hydroxypiperidine with methyl 3-hydroxybenzoate, and (2) Saponification of the resulting methyl ester to afford the target carboxylic acid.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. chemimpex.com [chemimpex.com]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-4-(3-carboxy-phenoxy)-piperidine

Foreword: Unveiling a Key Pharmaceutical Building Block

1-Boc-4-(3-carboxy-phenoxy)-piperidine stands as a pivotal intermediate in modern pharmaceutical development. Its unique trifunctional structure, featuring a Boc-protected piperidine nitrogen, a phenoxy ether linkage, and a carboxylic acid moiety, offers medicinal chemists a versatile scaffold for synthesizing a diverse array of complex molecules. This guide provides an in-depth exploration of the core physicochemical properties of this compound, offering both foundational data and practical experimental insights to empower researchers in drug discovery and development. The strategic application of this molecule, particularly in the synthesis of novel analgesics and anti-inflammatory agents, underscores the importance of a thorough understanding of its characteristics.[1] The tert-butyloxycarbonyl (Boc) protecting group provides crucial stability during multi-step syntheses, allowing for selective deprotection and modification.[1]

Core Molecular Attributes and Physicochemical Profile

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This section delineates the key physicochemical parameters of this compound.

Structural and General Properties

The foundational characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 4-(3-carboxyphenoxy)-1-Boc-piperidine | [1] |

| CAS Number | 250681-69-7 | [1] |

| Molecular Formula | C₁₇H₂₃NO₅ | [1] |

| Molecular Weight | 321.37 g/mol | [1] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | Approx. 128-131 °C | |

| Storage Conditions | 0-8 °C | [1] |

Ionization and Lipophilicity: The Keys to Biological Behavior

The interplay between a molecule's acidity (pKa) and its lipophilicity (logP) is a critical determinant of its pharmacokinetic and pharmacodynamic profile.

-

pKa (Predicted): The acidity of the carboxylic acid group is the primary determinant of the molecule's ionization state at physiological pH. Due to the lack of direct experimental data, computational prediction provides a valuable estimate. The predicted pKa of the carboxylic acid is approximately 4.5 ± 0.5 . This suggests that at physiological pH (7.4), the carboxyl group will be predominantly in its deprotonated, anionic form. The piperidine nitrogen, being part of a carbamate, is significantly less basic than a free secondary amine, and its pKa is not a dominant factor in the physiological pH range.

-

LogP (Predicted): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A predicted LogP value for this compound is in the range of 2.5 ± 0.5 . This moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability, a desirable characteristic for many drug candidates.

Solubility Profile

The solubility of a compound dictates its suitability for various experimental and formulation processes.

-

General Solubility: this compound is soluble in common organic solvents such as methanol, ethanol, and dimethylformamide.

-

Aqueous Solubility: Due to the presence of the carboxylic acid, its aqueous solubility is expected to be pH-dependent. At acidic pH, where the carboxyl group is protonated, the solubility will be lower. Conversely, in neutral to basic conditions, the formation of the carboxylate salt will significantly enhance aqueous solubility.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of this compound, ensuring the reliability of experimental results.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound.

Rationale for Method Selection: A reversed-phase HPLC method is ideal for this molecule due to its moderate polarity. The combination of a C18 stationary phase with a mobile phase gradient of water and acetonitrile, both acidified with formic acid or trifluoroacetic acid, will provide excellent separation of the parent compound from potential impurities. The acid in the mobile phase ensures the carboxylic acid is protonated, leading to better peak shape and retention.

Experimental Protocol: HPLC Purity Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Logical Workflow for HPLC Analysis

Caption: Workflow for HPLC purity determination.

Spectroscopic Identification

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy group (in the range of 7.0-8.0 ppm), the piperidine ring protons (typically between 1.5-4.0 ppm), and a singlet for the nine equivalent protons of the Boc group at approximately 1.4 ppm. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the aromatic carbons, and the carbons of the piperidine ring. The carboxylic acid carbonyl carbon will be observed further downfield.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), and another C=O stretch for the Boc group carbamate (~1680-1700 cm⁻¹). C-O stretching bands for the ether linkage will also be present.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode should readily show the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.

Stability and Storage Considerations

The stability of a research compound is critical for ensuring the reproducibility of experiments and for defining appropriate storage and handling procedures.

Stability Profile

-

Forced Degradation: To assess the intrinsic stability of this compound, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended.[2] This involves exposing the compound to these conditions and monitoring the formation of degradants over time by HPLC.[3] The piperidine ring and the ester-like carbamate of the Boc group may be susceptible to degradation under harsh acidic or basic conditions. The tertiary amine within the piperidine ring could be prone to oxidation.[1]

Conceptual Framework for a Forced Degradation Study

Caption: Stress conditions for a forced degradation study.

Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[4][5] This is a critical parameter for pharmaceutical solids as moisture uptake can affect stability, handling, and formulation.[5][6]

Rationale for Assessment: Given the presence of a polar carboxylic acid group, this compound may exhibit some degree of hygroscopicity. A standardized method for classification involves storing the substance at a defined temperature and relative humidity (e.g., 25°C and 80% RH) for 24 hours and measuring the weight gain.[4][7]

Hygroscopicity Classification (based on European Pharmacopoeia) [4]

| Classification | Weight Gain |

| Non-hygroscopic | ≤ 0.12% |

| Slightly hygroscopic | > 0.12% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Purification and Handling

Proper purification and handling are essential to maintain the integrity of the compound.

Purification

-

Recrystallization: For solid compounds, recrystallization is a powerful purification technique. A suitable solvent system for this compound would likely involve a polar protic solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature or below, such as ethanol or an ethanol/water mixture.

-

Chromatography: For removing closely related impurities, flash column chromatography on silica gel is an effective method. A solvent system of ethyl acetate and hexanes, with a small amount of acetic acid to improve the peak shape of the carboxylic acid, would be a good starting point.

Handling and Safety

Conclusion: A Versatile Tool for Drug Discovery

This compound is a valuable and versatile building block in the arsenal of medicinal chemists. Its well-defined physicochemical properties, including its moderate lipophilicity and pH-dependent solubility, make it a tractable and useful intermediate. A thorough understanding and application of the analytical and handling protocols outlined in this guide will enable researchers to confidently utilize this compound in the synthesis of novel therapeutic agents, paving the way for future innovations in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. tert-butyl (TRANS)-3,4-dihydroxypiperidine-1-carboxylate(1638760-09-4) 1H NMR [m.chemicalbook.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. pharmagrowthhub.com [pharmagrowthhub.com]

- 5. jocpr.com [jocpr.com]

- 6. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis | Semantic Scholar [semanticscholar.org]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

The Strategic Role of 1-Boc-4-(3-carboxy-phenoxy)-piperidine in Modern Drug Discovery: A Technical Guide

Foreword: The Piperidine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a ubiquitous and invaluable structural motif.[1] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its significance in the design of therapeutic agents.[1] The saturated heterocyclic structure of piperidine offers a versatile scaffold for chemical modification, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. For researchers and drug development professionals, access to functionalized piperidine intermediates is a critical component of the discovery pipeline. This guide focuses on one such pivotal intermediate: 1-Boc-4-(3-carboxy-phenoxy)-piperidine . Through an in-depth exploration of its synthesis, chemical properties, and strategic applications, we will elucidate its role as a powerful tool in the construction of complex, biologically active molecules.

Physicochemical and Structural Profile of this compound

This compound, systematically named 1-tert-butoxycarbonyl-4-(3-carboxyphenoxy)piperidine, is a bifunctional molecule designed for seamless integration into multi-step synthetic pathways.[2] Its structure is characterized by a piperidine core functionalized at the 4-position with a 3-carboxyphenoxy group, and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group.[2] This strategic combination of functional groups imparts a unique set of properties that are highly advantageous in medicinal chemistry.

The Boc protecting group provides stability to the piperidine nitrogen under a variety of reaction conditions, preventing its unwanted participation in reactions targeting other parts of the molecule.[2] This protecting group can be readily removed under acidic conditions, unmasking the secondary amine for subsequent elaboration. The carboxylic acid moiety on the phenoxy ring serves as a handle for a wide range of chemical transformations, most notably amide bond formation.[2]

| Property | Value | Reference(s) |

| CAS Number | 250681-69-7 | [2] |

| Molecular Formula | C₁₇H₂₃NO₅ | [2] |

| Molecular Weight | 321.37 g/mol | [2] |

| Appearance | White to pale yellow solid | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Synthesis of this compound: A Tale of Two Reactions

The synthesis of this compound is typically achieved through the formation of an ether linkage between N-Boc-4-hydroxypiperidine and a suitable 3-carboxy-phenoxy precursor, such as methyl 3-hydroxybenzoate. Two classic and highly effective methods for this transformation are the Williamson Ether Synthesis and the Mitsunobu Reaction. The choice between these two powerful reactions often depends on the specific requirements of the synthesis, including scale, desired purity, and the nature of the starting materials.

The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a robust and straightforward method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[3] In the context of synthesizing our target molecule, this would involve the deprotonation of N-Boc-4-hydroxypiperidine to form the corresponding alkoxide, which then displaces a leaving group on an appropriately functionalized benzoic acid derivative.

Conceptual Workflow for Williamson Ether Synthesis

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Williamson Ether Synthesis (Representative)

-

Step 1: Deprotonation. To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF, is added a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

-

Step 2: Ether Formation. A solution of methyl 3-fluorobenzoate (1.0 eq) in the same anhydrous solvent is added dropwise to the reaction mixture. The reaction is then heated to 60-80 °C and stirred for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Step 3: Work-up and Ester Hydrolysis. Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ester is then dissolved in a mixture of THF and water, and lithium hydroxide (LiOH, 1.5 eq) is added. The mixture is stirred at room temperature until the ester hydrolysis is complete.

-

Step 4: Purification. The reaction mixture is acidified with 1N HCl to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

The Mitsunobu Reaction: A Milder Alternative

The Mitsunobu reaction provides a milder alternative for the synthesis of ethers from alcohols and phenols, proceeding with inversion of stereochemistry at the alcohol carbon. This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol.

Conceptual Workflow for the Mitsunobu Reaction

References

The Strategic Deployment of 1-Boc-4-(3-carboxy-phenoxy)-piperidine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architect's Choice in Scaffolding the Drugs of Tomorrow

In the landscape of medicinal chemistry, the selection of molecular building blocks is akin to an architect's choice of materials—it fundamentally dictates the form, function, and resilience of the final structure. Among the myriad of scaffolds available, the piperidine moiety stands out as a "privileged" structure, a recurring motif in a significant number of approved pharmaceuticals.[1] Its prevalence is not accidental but a testament to its ability to impart favorable physicochemical and pharmacokinetic properties. This guide delves into a particularly strategic derivative: 1-Boc-4-(3-carboxy-phenoxy)-piperidine. We will explore its intrinsic properties, synthetic versatility, and its role in constructing complex, biologically active agents, thereby providing a comprehensive resource for its effective utilization in drug discovery programs.

Part 1: Deconstructing the Building Block: A Physicochemical and Structural Analysis

This compound, with a molecular formula of C17H23NO5 and a molecular weight of 321.37 g/mol , is a white to pale yellow solid at room temperature.[2] Its structure is a carefully orchestrated assembly of three key functional components, each contributing to its utility as a versatile intermediate in pharmaceutical synthesis.[2][3]

| Property | Value | Source |

| CAS Number | 250681-69-7 | Chem-Impex[2] |

| Molecular Formula | C17H23NO5 | Chem-Impex[2] |

| Molecular Weight | 321.37 | Chem-Impex[2] |

| Appearance | White to pale yellow solid | Chem-Impex[2] |

| Purity | ≥ 98% (HPLC) | Chem-Impex[2] |

| Storage Conditions | 0-8 °C | Chem-Impex[2] |

At its core lies the piperidine ring , a saturated heterocycle that provides a three-dimensional framework, crucial for orienting substituents to effectively interact with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a cornerstone of its strategic value.[4] This group effectively "masks" the reactivity of the secondary amine, preventing unwanted side reactions during synthetic manipulations of other parts of the molecule.[4] The Boc group is renowned for its stability under a wide range of reaction conditions, yet it can be cleanly and selectively removed under mild acidic conditions, a critical feature for multi-step syntheses.[4]

The 3-carboxy-phenoxy moiety introduces a crucial functional handle and a rigid aromatic spacer. The carboxylic acid group is a versatile precursor for a multitude of chemical transformations, most notably amide bond formation, a ubiquitous linkage in pharmaceutical agents.[2] Its position on the phenoxy ring allows for the exploration of meta-substituted pharmacophores, influencing binding affinity and selectivity.

Caption: Structure of this compound.

Part 2: Synthetic Accessibility and Key Transformations

A key advantage of any building block is its synthetic accessibility. This compound is typically prepared through a nucleophilic substitution reaction (SN2) between a protected 4-hydroxy-piperidine and a suitable 3-hydroxybenzoic acid derivative.[3]

Illustrative Synthetic Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

-

1-Boc-4-hydroxypiperidine

-

Methyl 3-hydroxybenzoate

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Tetrahydrofuran (THF), anhydrous

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (H2O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

Step 1: Mitsunobu Reaction

-

To a stirred solution of 1-Boc-4-hydroxypiperidine (1.0 eq), methyl 3-hydroxybenzoate (1.1 eq), and PPh3 (1.2 eq) in anhydrous THF at 0 °C, add DIAD (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to afford methyl 1-Boc-4-(3-methoxycarbonyl-phenoxy)-piperidine.

Step 2: Saponification

-

Dissolve the product from Step 1 in a mixture of MeOH and H2O.

-

Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the MeOH under reduced pressure.

-

Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 3-4 with 1 M HCl at 0 °C.

-

Extract the product with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Caption: Synthetic workflow for the title compound.

Part 3: Strategic Applications in Drug Discovery: Case Studies and Rationale

The true value of this compound is realized in its application as a key intermediate in the synthesis of diverse bioactive molecules. Its bifunctional nature allows for sequential or orthogonal derivatization, enabling the rapid generation of compound libraries for screening.

Key Synthetic Transformations:

-

Amide Coupling: The carboxylic acid is readily activated for amide bond formation with a wide array of amines, a cornerstone of medicinal chemistry. Standard coupling reagents such as HATU, HOBt/EDC, or T3P can be employed.

-

Boc-Deprotection and N-Functionalization: Subsequent to amide coupling, the Boc group can be removed to liberate the piperidine nitrogen. This free amine can then be functionalized through reductive amination, acylation, or sulfonylation, providing a vector for modulating solubility, basicity, and target engagement.

Case Study: A Hypothetical Kinase Inhibitor Synthesis

Consider the synthesis of a hypothetical kinase inhibitor where a substituted pyrimidine core is linked to a solubilizing group via our building block.

Caption: A hypothetical kinase inhibitor synthesis workflow.

In this example, the carboxylic acid of our building block is first coupled with a primary amine. The resulting intermediate is then deprotected to reveal the piperidine nitrogen, which undergoes reductive amination with an aldehyde or ketone to install a second diversity element. This strategy allows for the systematic exploration of the chemical space around the kinase hinge-binding region and the solvent-exposed region.

Part 4: The Broader Context: Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone of modern drug design.[1] Its derivatives are found in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases. The ability of the piperidine ring to adopt a stable chair conformation allows for the precise spatial arrangement of substituents, a critical factor for high-affinity binding to biological targets. Furthermore, the nitrogen atom can be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with anionic residues in protein binding pockets.

The strategic incorporation of building blocks like this compound allows medicinal chemists to harness these favorable properties while efficiently constructing complex molecules.[5][6]

Conclusion: A Versatile Tool for the Modern Drug Hunter

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its unique combination of a privileged scaffold, an orthogonal protecting group, and a versatile functional handle makes it an invaluable asset in the quest for novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to leverage its full potential in their drug discovery endeavors. By understanding the "why" behind its design and the "how" of its application, scientists are better equipped to build the next generation of life-saving medicines.

References

An In-depth Technical Guide to 1-Boc-4-(3-carboxy-phenoxy)-piperidine for Novel Scaffold Design

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful medicinal chemistry campaigns. The piperidine ring, a ubiquitous motif in approved pharmaceuticals, offers a versatile and favorable framework for developing novel therapeutic agents.[1] This guide focuses on a particularly valuable derivative: 1-Boc-4-(3-carboxy-phenoxy)-piperidine . We will dissect its molecular architecture, provide a validated synthetic pathway with detailed experimental logic, and explore its application as a foundational scaffold for library synthesis and lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical intermediates to accelerate their research and development programs.

The Strategic Value of the this compound Scaffold

The utility of this compound lies in the intelligent arrangement of its three primary functional components: the Boc-protected piperidine, the phenoxy ether linkage, and the terminal carboxylic acid. This design provides a robust and versatile platform for creating diverse molecular architectures.

Molecular Architecture and Physicochemical Properties

The compound, with CAS Number 250681-69-7, is a white to pale yellow solid at room temperature.[2] Its structure is a deliberate convergence of features prized in medicinal chemistry.

-

The Piperidine Ring: As a saturated heterocycle, the piperidine ring is a "privileged scaffold" that often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional vector for substituent placement.[1][3]

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a critical feature for synthetic strategy. It is exceptionally stable under a wide range of reaction conditions (e.g., ester hydrolysis, amide coupling) yet can be removed cleanly under mild acidic conditions.[2][4] This orthogonality is paramount in multi-step syntheses, preventing unwanted side reactions and allowing for controlled, sequential functionalization of the molecule.[4]

-

The Carboxylic Acid Handle: The carboxyl group on the phenyl ring is a versatile reactive handle. It serves as an ideal anchor point for coupling reactions, most commonly amide bond formation, enabling the attachment of other building blocks or pharmacophores to the scaffold.[2]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 250681-69-7 | [2] |

| Molecular Formula | C₁₇H₂₃NO₅ | [2] |

| Molecular Weight | 321.37 g/mol | [2] |

| Appearance | White to pale yellow solid | [2] |

| Purity (Typical) | ≥ 98% (by HPLC) |[2] |

Caption: Chemical structure of the core scaffold.

Synthesis, Purification, and Characterization: A Self-Validating Workflow

A robust and reproducible synthetic route is essential for any building block. The synthesis of this compound is typically achieved via a two-step process involving an ether formation followed by ester hydrolysis. This workflow includes in-process controls and final analytical validation to ensure high purity and structural integrity.

Retrosynthetic Analysis

The most logical disconnection is at the ether bond, leading to two commercially available starting materials: 1-Boc-4-hydroxypiperidine and a 3-hydroxybenzoic acid derivative. To prevent the carboxylic acid from interfering with the etherification reaction (e.g., by reacting with coupling agents), it is protected as an ester, typically a methyl or ethyl ester. This leads to a straightforward synthetic plan.

Caption: Retrosynthetic pathway for the target scaffold.

Detailed Experimental Protocol

This protocol describes a reliable method using a Mitsunobu reaction, which is a robust choice for forming aryl ethers from secondary alcohols under mild conditions.

Step 1: Synthesis of tert-butyl 4-(3-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate

-

System Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1-Boc-4-hydroxypiperidine (1.0 eq), methyl 3-hydroxybenzoate (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq). Dissolve the components in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Causality: An inert atmosphere is crucial to prevent moisture from quenching the reactive intermediates. Anhydrous solvent is mandatory for the same reason. PPh₃ is a key reagent for the Mitsunobu reaction.

-

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20-30 minutes. The solution will typically turn from colorless to a yellow/orange hue.

-

Causality: The reaction is cooled to control the initial exothermic formation of the betaine intermediate from PPh₃ and DIAD. Slow addition prevents a rapid temperature increase that could lead to side products.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

-

Workup and Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product, triphenylphosphine oxide, and the reduced DIAD byproduct. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired ester intermediate.

-

Causality: Chromatography is essential to remove the high-boiling point byproducts which are characteristic of the Mitsunobu reaction.

-

Step 2: Synthesis of this compound

-

System Setup: Dissolve the purified ester from Step 1 in a mixture of THF and water (e.g., 3:1 ratio). Add lithium hydroxide (LiOH, 3.0 eq).

-

Causality: LiOH is a strong nucleophile for saponification (ester hydrolysis). The co-solvent system ensures solubility of both the organic ester and the inorganic base. A mild base like LiOH is preferred to minimize any potential (though unlikely) cleavage of the Boc group.

-

-

Reaction Progression: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting ester.

-

Workup and Isolation: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material or nonpolar impurities.

-

Acidification and Product Collection: Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 1 M HCl. The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.

-

Causality: Acidification protonates the carboxylate salt, rendering it insoluble in water and allowing for isolation by simple filtration.

-

Analytical Validation Workflow

Each batch must be validated to confirm its identity and purity, ensuring reproducibility in downstream applications.

Caption: A self-validating workflow from synthesis to quality control.

Application in Novel Scaffold Design

The true power of this molecule is its role as a launchpad for creating vast libraries of new chemical entities. Its design allows for two primary diversification pathways.

Primary and Secondary Diversification Pathways

-

Pathway A (Primary): Amide Coupling. The carboxylic acid is readily activated by standard coupling reagents (e.g., HATU, HBTU, EDC) to react with a diverse array of primary and secondary amines, generating large amide libraries. This is the most common and direct application.

-

Pathway B (Secondary): N-Functionalization. Following amide coupling, the Boc group can be removed with an acid (e.g., trifluoroacetic acid in dichloromethane). The resulting secondary amine on the piperidine ring is then available for a second round of diversification through reductive amination, acylation, or sulfonylation.

Caption: Key diversification pathways for library synthesis.

Case Study Context: Inhibitors of the Presynaptic Choline Transporter (CHT)

Research into inhibitors of the presynaptic choline transporter (CHT) provides an excellent example of the utility of the 4-phenoxy-piperidine core. Studies have identified potent inhibitors based on a 4-methoxy-3-(piperidin-4-yl)oxy benzamide scaffold.[5][6] In these molecules, the piperidine is attached via an ether link to a central phenyl ring, which is further substituted with an amide. This structural motif directly aligns with the molecules accessible from our core scaffold. Structure-activity relationship (SAR) studies in this area have shown that:

-

The 3-(piperidin-4-yl)oxy linkage is favored over other ether substitutions.[5]

-

Modifications to the amide functionality dramatically impact potency.[6]

Our core scaffold provides a direct entry point for synthesizing analogs in this chemical space, allowing researchers to explore different amide substituents (Pathway A) or modifications on the piperidine nitrogen (Pathway B) to optimize potency, selectivity, and pharmacokinetic properties against CHT or other biological targets.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to rapidly generate diverse and relevant compound libraries. Its combination of a privileged piperidine core, an orthogonal protecting group, and a versatile reactive handle makes it an invaluable asset for hit-to-lead and lead optimization campaigns. Future applications could see this scaffold incorporated into more complex modalities, such as linkers for Proteolysis Targeting Chimeras (PROTACs) or as a foundational element for developing covalent inhibitors, further cementing its role in the advancement of drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1-Boc-4-(3-carboxy-phenoxy)-piperidine: Structure Elucidation for Drug Discovery

Introduction: A Versatile Scaffold in Medicinal Chemistry

1-Boc-4-(3-carboxy-phenoxy)-piperidine (CAS: 250681-69-7) is a bifunctional organic molecule that has garnered significant interest in the field of pharmaceutical sciences.[1][2] Its unique architecture, featuring a Boc-protected piperidine ring linked to a carboxylic acid-functionalized phenoxy group, makes it a valuable building block in the synthesis of complex bioactive molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen, which can be selectively removed under acidic conditions, while the carboxylic acid moiety provides a reactive handle for amide bond formation and other coupling reactions.[1] This strategic combination of functional groups allows for the facile incorporation of the piperidine scaffold into a wide array of molecular frameworks, rendering it a key intermediate in the development of novel therapeutics.[1][3]

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the correlation between its molecular structure and its spectral characteristics. The following sections will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding for researchers and scientists engaged in drug development.

Molecular Structure and Key Features

The structural formula of this compound is C17H23NO5, with a molecular weight of 321.37 g/mol .[1][4]

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol:

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer at room temperature. Data is processed with appropriate phasing and baseline correction.

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | Ar-COOH |

| ~7.6 | t | 1H | Ar-H |

| ~7.4 | d | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~7.0 | t | 1H | Ar-H |

| ~4.5 | m | 1H | O-CH (piperidine) |

| ~3.7 | m | 2H | N-CH₂ (axial, piperidine) |

| ~3.2 | m | 2H | N-CH₂ (equatorial, piperidine) |

| ~2.0 | m | 2H | CH₂ (piperidine) |

| ~1.8 | m | 2H | CH₂ (piperidine) |

| 1.47 | s | 9H | C(CH₃)₃ (Boc) |

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of this compound reveals a set of distinct signals that are consistent with its molecular structure.

-

Carboxylic Acid Proton: A broad singlet, typically downfield around 12.5 ppm, is characteristic of the acidic proton of the carboxylic acid group. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons: The four protons on the benzene ring are expected to appear in the aromatic region (7.0-8.0 ppm). Due to the meta-substitution pattern, a complex splitting pattern of overlapping doublets and triplets is anticipated.

-

Piperidine Protons: The protons on the piperidine ring exhibit characteristic chemical shifts and multiplicities. The proton at the C4 position (O-CH) is expected to be a multiplet around 4.5 ppm due to coupling with the adjacent methylene protons. The methylene protons adjacent to the nitrogen atom (N-CH₂) are diastereotopic and will appear as two sets of multiplets around 3.7 ppm and 3.2 ppm. The remaining two methylene groups on the piperidine ring will resonate as multiplets further upfield, between 1.8 and 2.0 ppm.

-

Boc Protons: The nine equivalent protons of the tert-butyl group of the Boc protecting group will give rise to a sharp singlet at approximately 1.47 ppm, a hallmark of this functional group.[5]

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol:

The ¹³C NMR spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer with proton decoupling. The sample is prepared as described for ¹H NMR.

Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | Ar-COOH |

| ~157.0 | Ar-C-O |

| ~154.9 | N-COO (Boc) |

| ~131.0 | Ar-C |

| ~129.5 | Ar-CH |

| ~122.0 | Ar-CH |

| ~117.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~79.5 | C(CH₃)₃ (Boc) |

| ~72.0 | O-CH (piperidine) |

| ~41.0 | N-CH₂ (piperidine) |

| ~31.0 | CH₂ (piperidine) |

| 28.4 | C(CH₃)₃ (Boc) |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides a carbon count and chemical shift information that corroborates the proposed structure.

-

Carbonyl Carbons: The carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end of the spectrum, around 167.0 ppm. The carbonyl carbon of the Boc group will appear at approximately 154.9 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will produce signals in the 115-160 ppm region. The carbon attached to the ether oxygen (Ar-C-O) will be the most downfield of the aromatic carbons.

-

Piperidine Carbons: The carbon atom bonded to the ether oxygen (O-CH) is expected at around 72.0 ppm. The methylene carbons adjacent to the nitrogen will be found near 41.0 ppm, and the other piperidine methylene carbons will be further upfield at around 31.0 ppm.[6]

-

Boc Carbons: The quaternary carbon of the Boc group will have a chemical shift of approximately 79.5 ppm, while the three equivalent methyl carbons will produce a strong signal at around 28.4 ppm.

Caption: Key carbon environments in this compound for NMR analysis.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2975, 2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1600, 1470 | Medium | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (ether and ester) |

| ~1160 | Strong | C-N stretch |

Interpretation of the IR Spectrum:

The IR spectrum provides a clear fingerprint of the functional groups present in this compound.

-

O-H Stretch: A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, broadened by hydrogen bonding.

-

C-H Stretches: Absorptions around 2975 and 2850 cm⁻¹ correspond to the C-H stretching vibrations of the piperidine ring and the Boc group.

-

C=O Stretches: Two strong carbonyl (C=O) stretching bands are expected. The one at higher wavenumber (~1710 cm⁻¹) is attributed to the carboxylic acid dimer, while the one at a slightly lower wavenumber (~1690 cm⁻¹) is from the Boc carbamate.

-

Aromatic C=C Stretches: Medium intensity peaks around 1600 and 1470 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O and C-N Stretches: Strong absorptions in the fingerprint region, particularly around 1240 cm⁻¹ and 1160 cm⁻¹, correspond to the C-O stretching of the ether and ester functionalities and the C-N stretching of the piperidine ring.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol:

The mass spectrum is obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the ESI source. Both positive and negative ion modes are typically used.

Predicted Fragmentation Pattern:

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 322.16. Adducts with sodium [M+Na]⁺ (m/z 344.14) or potassium [M+K]⁺ (m/z 360.11) may also be present. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 320.15.

-

Key Fragments: A characteristic fragmentation pathway involves the loss of the Boc group. The loss of isobutylene (56 Da) from the [M+H]⁺ ion would result in a fragment at m/z 266.12. Subsequent loss of carbon dioxide (44 Da) would lead to a fragment at m/z 222.12. Another prominent fragmentation would be the loss of the entire Boc group (100 Da) to give a fragment at m/z 222.12.

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Conclusion: A Unified Spectroscopic Portrait

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a cohesive and unambiguous structural confirmation of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon environments revealed by NMR to the functional group identification by IR and the molecular weight and fragmentation pattern determined by MS. This comprehensive spectroscopic characterization is indispensable for ensuring the purity and identity of this versatile building block, thereby underpinning its reliable application in the synthesis of novel drug candidates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 250681-69-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum [chemicalbook.com]

- 6. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

Methodological & Application

Application Note: A Comprehensive Protocol for Amide Bond Formation Using 1-Boc-4-(3-carboxy-phenoxy)-piperidine

Introduction: The Strategic Importance of 1-Boc-4-(3-carboxy-phenoxy)-piperidine in Synthesis

In the landscape of modern drug discovery and medicinal chemistry, the piperidine heterocycle stands out as one of the most prevalent structural motifs found in pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold for targeting a wide array of biological systems. This compound is a highly versatile bifunctional building block designed for seamless integration into complex molecular architectures.

This molecule offers two distinct points for chemical elaboration:

-

A tert-butyloxycarbonyl (Boc)-protected piperidine nitrogen , which provides stability during coupling reactions and can be deprotected under acidic conditions for subsequent functionalization.[2][3]

-

A carboxylic acid group , presented on a phenoxy scaffold, which is primed for amide bond formation, a cornerstone reaction in the synthesis of peptides and small molecule therapeutics.[4]

The strategic placement of the carboxyl group via a phenoxy ether linkage provides specific spatial and electronic properties that are advantageous in designing ligands for various biological targets. This application note provides a detailed, field-proven protocol for the efficient formation of amide bonds using this key intermediate, grounded in the fundamental principles of organic synthesis.

The Mechanistic Cornerstone: Activating the Carboxyl Group for Amidation

The direct reaction between a carboxylic acid and an amine is an acid-base reaction, forming a non-reactive ammonium carboxylate salt.[5] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved through the use of "coupling reagents."

Among the most reliable and widely used coupling agents are the carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . The reaction proceeds through a key intermediate, the highly reactive O-acylisourea.[5][6][7]

However, this intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, which can lower the yield of the desired amide.[6] To mitigate this side reaction and enhance coupling efficiency, additives are employed. 1-Hydroxybenzotriazole (HOBt) is a classic additive that intercepts the O-acylisourea to form an HOBt-active ester.[8][9][10] This new intermediate is more stable than the O-acylisourea, less prone to side reactions, and efficiently reacts with the amine nucleophile to yield the target amide with minimal racemization.[9][10] The reaction is often facilitated by a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the acid formed during the reaction and ensure the amine nucleophile remains in its free, reactive state.

Mechanism of EDC/HOBt Mediated Amide Coupling

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine on a 1.0 mmol scale.

Materials and Reagents

| Reagent | Mol. Wt. | Mmol | Equivalents | Amount |

| This compound | 321.37 | 1.0 | 1.0 | 321 mg |

| Amine (e.g., Benzylamine) | 107.15 | 1.1 | 1.1 | 118 mg (116 µL) |

| EDC·HCl | 191.70 | 1.5 | 1.5 | 288 mg |

| HOBt (anhydrous) | 135.12 | 1.2 | 1.2 | 162 mg |

| DIPEA | 129.25 | 3.0 | 3.0 | 388 mg (522 µL) |

| Anhydrous Dichloromethane (DCM) | - | - | - | 10 mL |

Note: Ensure all glassware is oven-dried or flame-dried before use. Anhydrous solvents are critical for the success of this reaction.

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (321 mg, 1.0 mmol), the selected amine (1.1 mmol), and HOBt (162 mg, 1.2 mmol).

-

Solvent Addition: Add anhydrous DCM (10 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

-

Base Addition: Add DIPEA (522 µL, 3.0 mmol) to the cooled solution dropwise via syringe.

-

Coupling Agent Addition: Add EDC·HCl (288 mg, 1.5 mmol) to the reaction mixture in one portion. A slight exotherm may be observed.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product should have an Rf value intermediate between the two starting materials.

-

Workup - Quenching and Extraction:

-

Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL). The aqueous washes effectively remove the water-soluble urea byproduct from EDC, excess HOBt, and salts.[11]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.

Experimental Workflow Diagram

Caption: Workflow for EDC/HOBt mediated amide coupling.

Troubleshooting and Expert Insights

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Reagents (especially EDC) have degraded due to moisture.- Solvent is not anhydrous.- Insufficient reaction time. | - Use fresh, high-purity EDC·HCl; store it in a desiccator.- Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent.- Allow the reaction to run for a full 24 hours. |

| Difficult Purification | - Formation of N-acylurea byproduct.- Incomplete removal of water-soluble byproducts during workup. | - Ensure HOBt is added before or concurrently with EDC to minimize N-acylurea formation.[8]- Perform all aqueous washes thoroughly to remove the water-soluble urea from EDC. |

| Starting Material Remains | - Incomplete activation of the carboxylic acid.- Sterically hindered or electron-deficient amine. | - Increase equivalents of EDC and HOBt to 1.5 and 1.3, respectively.- For challenging amines, consider switching to a more potent coupling reagent system like HATU/DIPEA in DMF.[12] |

| Boc Group Cleavage | - Overly acidic conditions during workup. | - Use dilute (e.g., 1 M) HCl for the acid wash and perform the extraction quickly. Avoid prolonged exposure to strong acids.[2][3] |

Conclusion

This compound is an invaluable reagent for synthesizing complex amide-containing molecules. The protocol detailed herein, utilizing the robust EDC/HOBt coupling system, provides a reliable and high-yielding pathway to these valuable structures. By understanding the underlying reaction mechanism and adhering to best practices for anhydrous techniques and purification, researchers can confidently employ this building block to accelerate their drug discovery and development programs.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. Double BOC protection selective removal method [en.highfine.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Carbodiimide - Wikipedia [en.wikipedia.org]

- 7. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

Application Note & Protocols: Strategic Amide Bond Formation with 1-Boc-4-(3-carboxy-phenoxy)-piperidine

Introduction: The Central Role of Amide Coupling in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and appearing in a vast array of top-selling pharmaceuticals.[1][2] Its prevalence is due to its high metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently executed reactions in drug discovery.[2][3]

1-Boc-4-(3-carboxy-phenoxy)-piperidine is a valuable bifunctional building block in this context.[4] It incorporates a protected piperidine ring, a common motif in CNS-active agents, and a carboxylic acid handle, primed for amide bond formation. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during coupling, allowing for selective deprotection in later synthetic steps.[4] This guide provides a detailed exploration of the critical parameters, mechanistic underpinnings, and optimized protocols for successfully coupling this key intermediate with a diverse range of primary amines.

Core Principles: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex molecules.[5] The core strategy of modern amide synthesis is the in situ activation of the carboxylic acid. This involves converting the carboxyl group's hydroxyl into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the primary amine.

The choice of coupling reagent is paramount and depends on factors such as the steric hindrance of both coupling partners, the electronic properties of the amine, the risk of racemization at adjacent chiral centers, and cost considerations.[1][5] This guide will focus on two of the most robust and widely adopted classes of coupling reagents: carbodiimides (EDC) and uronium/aminium salts (HATU).

Mechanistic Insights: A Tale of Two Reagents

Understanding the reaction mechanism is crucial for rational protocol design and troubleshooting. While both EDC and HATU achieve the same outcome, their pathways and reactive intermediates differ significantly.

The Carbodiimide Pathway: EDC and HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea or lead to racemization if the carboxylic acid has a chiral alpha-carbon.

To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included.[6] HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form a more stable HOBt-ester. This active ester is less prone to side reactions and efficiently undergoes aminolysis to yield the desired amide.[5][6]

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

The Uronium Salt Pathway: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt renowned for its high efficiency, rapid kinetics, and ability to suppress racemization.[7] It is particularly effective for challenging couplings, including those involving sterically hindered amines or electron-deficient substrates.[8]

The reaction requires a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to first deprotonate the carboxylic acid.[2][7] The resulting carboxylate anion then attacks HATU to form a highly reactive OAt-active ester. This ester is then readily displaced by the primary amine to furnish the amide product, releasing 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.[7]

Caption: Mechanism of HATU-mediated amide bond formation.

Protocol Selection and Optimization

Choosing the right protocol is critical for success. The following table provides a comparative analysis to guide your decision-making process.

| Parameter | EDC/HOBt | HATU/DIPEA | Rationale & Field Insights |

| Reactivity | Good | Excellent | HATU is generally faster and more potent, making it the reagent of choice for sterically hindered or electron-poor amines.[8] |

| Cost | Lower | Higher | EDC is significantly more economical, making it suitable for large-scale synthesis where cost is a primary driver. |

| Side Reactions | N-acylurea formation, potential racemization. | Guanidinylation of the amine if HATU is used in large excess. | The use of HOBt with EDC is crucial to suppress side reactions.[6] With HATU, using a slight excess (1.05-1.2 eq) is sufficient to drive the reaction without significant byproduct formation.[7] |

| Work-up | Aqueous work-up removes water-soluble EDC and urea byproduct. | Byproducts are generally soluble in organic solvents and removed by chromatography. | The ease of removing the urea byproduct from EDC reactions via a simple aqueous wash is a significant advantage.[5][9] |

| Ideal For | Routine couplings, scale-up, cost-sensitive projects. | Difficult couplings, hindered substrates, rapid synthesis. | Start with EDC/HOBt for straightforward couplings. Move to HATU when yields are low or one of the substrates is challenging. |

Experimental Protocols

The following protocols are designed as robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

General Experimental Workflow

Caption: General workflow for amide coupling reactions.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable method for standard primary amines.

Materials:

-

This compound (1.0 equiv)

-

Primary amine (1.1 - 1.2 equiv)

-

EDC·HCl (1.2 - 1.5 equiv)

-

HOBt (1.2 - 1.5 equiv)

-

DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)

-

Anhydrous DMF or DCM

-

Standard work-up reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

-

To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the primary amine (1.1 equiv).[5]

-

Dissolve the mixture in a minimal amount of anhydrous DMF (a concentration of 0.1-0.5 M is typical).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. A slight exotherm may be observed.

-

Add DIPEA (2.5 equiv) dropwise to the cooled solution.[5]

-

Allow the reaction to slowly warm to room temperature and stir for 4 to 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[5]

Protocol 2: HATU Mediated Coupling

This protocol is recommended for sterically hindered or less reactive primary amines.

Materials:

-

This compound (1.0 equiv)

-

Primary amine (1.1 - 1.2 equiv)

-

HATU (1.05 - 1.2 equiv)

-

DIPEA (2.0 - 3.0 equiv)

-

Anhydrous DMF or DCM

-

Standard work-up reagents

Procedure:

-

Under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.[7]

-

Add DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature.[10]

-

Add HATU (1.1 equiv) to the reaction mixture. The solution may change color (often to yellow).

-

Continue stirring at room temperature for 15-30 minutes to allow for the complete formation of the active ester ("pre-activation").[10][11]

-

In a separate flask, dissolve the primary amine (1.1 equiv) in a small amount of anhydrous DMF.

-

Slowly add the amine solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 1 to 4 hours. The reaction is typically much faster than EDC couplings.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with water, saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues and provides actionable solutions.

| Symptom | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Inadequate Activation: Coupling reagent is old or degraded. | Use a fresh bottle of coupling reagent. For challenging substrates, switch from EDC/HOBt to a more powerful reagent like HATU or COMU.[8][11] |

| Presence of Water: Hydrolysis of the activated intermediate. | Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).[10][11] | |

| Steric Hindrance: Bulky groups on the amine or acid are preventing the reaction. | Switch to HATU.[8] Consider converting the carboxylic acid to a more reactive acyl fluoride intermediate using a reagent like BTFFH.[12] Increasing the reaction temperature or using microwave heating can also be effective.[8] | |

| Multiple Side Products | Guanidinylation (with HATU): Excess HATU can react with the primary amine, capping it. | Use only a slight excess of HATU (1.05-1.1 equiv).[6][7] Allow for a pre-activation step (15-30 min) before adding the amine to ensure the HATU reacts with the acid first.[13] |

| N-Acylurea Formation (with EDC): Rearrangement of the O-acylisourea intermediate. | Ensure HOBt is included in the reaction.[6] Running the reaction at a lower temperature (0 °C to RT) can also help minimize this side reaction.[14] | |

| Difficulty with Purification | Byproduct Co-elution: Urea byproducts (from EDC) or HATU-related byproducts co-elute with the product. | For EDC reactions, a thorough aqueous work-up is essential to remove the water-soluble urea. If issues persist, switching to DIC (diisopropylcarbodiimide) can help, as its urea byproduct is more soluble in organic solvents and easier to separate chromatographically.[6] |

References

- 1. hepatochem.com [hepatochem.com]

- 2. growingscience.com [growingscience.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 13. reddit.com [reddit.com]

- 14. bachem.com [bachem.com]

Application Notes and Protocols for the Integration of 1-Boc-4-(3-carboxy-phenoxy)-piperidine in Solid-Phase Peptide Synthesis

Introduction: Expanding the Peptidomimetic Toolkit

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and peptidomimetic drug discovery. The ability to incorporate non-proteinogenic amino acids and scaffolds is critical for developing next-generation therapeutics with enhanced stability, conformational rigidity, and novel biological activities. 1-Boc-4-(3-carboxy-phenoxy)-piperidine is a versatile building block that serves as a rigid scaffold, enabling the synthesis of unique peptidomimetic structures.[1][2][3] Its piperidine core introduces a defined conformational constraint, while the phenoxy-carboxy moiety provides a vector for peptide chain extension or conjugation.

This guide provides an in-depth technical overview and validated protocols for the efficient incorporation of this compound into peptide sequences using standard Boc-based SPPS. The methodologies described herein are designed for researchers, chemists, and drug development professionals seeking to leverage this scaffold for creating novel therapeutic candidates.

The Strategic Advantage of the Piperidine Scaffold

The piperidine heterocycle is a privileged structure in medicinal chemistry, present in numerous approved pharmaceuticals.[2][3] Its incorporation into a peptide sequence offers several advantages:

-

Conformational Rigidity: The saturated six-membered ring structure restricts the rotational freedom of the peptide backbone, helping to lock the molecule into a specific, biologically active conformation. This can lead to higher receptor affinity and selectivity.

-

Proteolytic Stability: The non-natural linkage introduced by the phenoxy-piperidine moiety is resistant to degradation by endogenous proteases, thereby increasing the in-vivo half-life of the resulting peptidomimetic.

-

Structural Diversity: The piperidine ring serves as a 3D scaffold from which peptide chains or other functional groups can be elaborated, allowing for the exploration of novel chemical space beyond that of linear peptides.[4]

The structure of this compound is uniquely suited for SPPS. The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection of the piperidine nitrogen, compatible with standard Boc-SPPS workflows. The carboxylic acid on the phenoxy ring serves as the attachment point for coupling to the resin-bound peptide chain.

Chemical Structure and Properties

A clear understanding of the building block's properties is essential for successful synthesis.

| Property | Value |

| IUPAC Name | 1-(tert-butoxycarbonyl)-4-(3-carboxyphenoxy)piperidine |

| CAS Number | 250681-69-7 |

| Molecular Formula | C₁₇H₂₃NO₅ |

| Molecular Weight | 321.37 g/mol |

| Appearance | White to pale yellow solid |

| Purity (Typical) | ≥ 98% (HPLC) |

Workflow for SPPS Incorporation

The integration of this compound follows a logical progression within the standard Boc-SPPS cycle. The key steps involve the coupling of the building block to the N-terminus of the growing peptide chain, followed by the deprotection of its Boc group to allow for further chain elongation.

Figure 1: SPPS workflow for incorporating the piperidine scaffold.

Detailed Protocols

The following protocols are optimized for a standard 0.1 mmol synthesis scale. Reagent quantities should be adjusted proportionally for different scales.

Protocol 1: Coupling to the Resin-Bound Peptide

The carboxylic acid of this compound possesses moderate steric hindrance. Therefore, a potent coupling reagent such as HATU is recommended to ensure efficient and rapid amide bond formation with minimal side reactions.[5][6]

Rationale: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms a highly reactive OAt-ester with the carboxylic acid, which is less prone to racemization and more effective at overcoming steric barriers compared to carbodiimide-based reagents.[5][6] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to activate the coupling reagent and maintain basic conditions without competing in the coupling reaction.

Materials:

-

Resin-bound peptide with a free N-terminal amine (0.1 mmol)

-

This compound (128.5 mg, 0.4 mmol, 4 eq.)

-

HATU (148.3 mg, 0.39 mmol, 3.9 eq.)

-

DIPEA (139 µL, 0.8 mmol, 8 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected (if Fmoc chemistry was previously used) and neutralized. Swell the resin in DMF for at least 30 minutes. Drain the solvent.

-